6-Acetyl-2(3H)-benzoxazolone
Description
Historical Context and Discovery within the Benzoxazolone Class
The story of 6-Acetyl-2(3H)-benzoxazolone is intrinsically linked to the broader class of benzoxazolones. These compounds are not merely laboratory creations; they have roots in the natural world. 2-(3H)-benzoxazolinone derivatives were first identified as phytoalexins, compounds produced by plants in response to pathogen attack, in the 1940s within the Poaceae family, which includes staple crops like wheat, maize, and rice. neu.edu.tr This discovery spurred extensive investigation into their biological properties and potential applications. neu.edu.tr
The synthesis of this compound itself is typically achieved through a Friedel-Crafts acylation of 2(3H)-benzoxazolone. nih.govnih.gov This reaction is notably regioselective, consistently leading to the acylation at the 6-position of the benzoxazolone ring. nih.govsemanticscholar.org This reliable and specific synthesis method has made this compound readily accessible for further chemical exploration. nih.gov
Significance as a Chemical Scaffold in Medicinal Chemistry and Drug Discovery
The 2(3H)-benzoxazolone core is considered a "privileged scaffold" in medicinal chemistry. nih.govucl.ac.benih.govresearchgate.net This designation is attributed to its ability to mimic phenol (B47542) or catechol moieties in a more metabolically stable form. ucl.ac.benih.govresearchgate.net Benzoxazolones and their bioisosteres, such as 2(3H)-benzothiazolinones, share similar pKa values, electronic charge distributions, and chemical reactivity with these phenolic compounds, allowing them to interact with a wide range of biological targets. ucl.ac.benih.govresearchgate.net
The versatility of the benzoxazolone template has led to the development of compounds with a broad spectrum of pharmacological activities. researchgate.netfabad.org.trontosight.ai The 6-acyl-2(3H)-benzoxazolone subclass, to which this compound belongs, has been a particular focus of investigation, with early French patents reporting their potential as analgesics. ucl.ac.beptfarm.pl The ability to modify the benzoxazolone structure at various positions, including the nitrogen at position 3 and the acyl group at position 6, allows for the fine-tuning of its biological and physicochemical properties, making it a highly attractive starting point for drug discovery programs. neu.edu.trnih.gov
Overview of Research Trajectories for this compound and its Derivatives
Research efforts centered on this compound have primarily focused on its use as a key intermediate for the synthesis of more complex molecules with diverse biological activities. A significant area of exploration involves the Claisen-Schmidt condensation of this compound with various aldehydes to produce chalcones. nih.govresearchgate.netresearchgate.net These chalcone (B49325) derivatives have been extensively evaluated for a range of therapeutic applications.
Key Research Areas for this compound Derivatives:
| Research Area | Investigated Activities | Key Findings | Citations |
| Anticancer | Cytotoxicity against various cancer cell lines, PI3Kα inhibition, Carbonic anhydrase inhibition. | Chalcones derived from this compound have shown potent cytotoxic effects against human tumor cell lines. researchgate.netresearchgate.net Some derivatives have been identified as inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα), a key enzyme in cancer cell growth and survival. nih.gov Others have demonstrated inhibitory activity against carbonic anhydrase isoenzymes I and II. nih.govtandfonline.com | nih.govresearchgate.netresearchgate.netnih.govtandfonline.com |
| Analgesic and Anti-inflammatory | Antinociceptive and anti-inflammatory properties. | The 6-acyl-2(3H)-benzoxazolone scaffold is associated with analgesic and anti-inflammatory effects. ucl.ac.be | ucl.ac.be |
| Antioxidant | Radical scavenging and prevention of LDL oxidation. | Chalcone derivatives have been synthesized and evaluated for their ability to act as antioxidants, with some showing potent inhibition of copper-mediated human low-density lipoprotein (LDL) oxidation. ucl.ac.be | ucl.ac.be |
| Antimicrobial | Antibacterial and antifungal activities. | The broader class of 2(3H)-benzoxazolone derivatives has been investigated for antimicrobial properties. fabad.org.trptfarm.pl | fabad.org.trptfarm.pl |
The research trajectory for this compound and its derivatives continues to expand, driven by the versatility of its chemical scaffold and the diverse biological activities exhibited by its derivatives. The ongoing exploration of new synthetic modifications and biological targets promises to further solidify the importance of this compound in the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNAXVXLAHDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203399 | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-09-2 | |
| Record name | 6-Acetyl-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 6 Acetyl 2 3h Benzoxazolone and Its Analogues
Classical Synthetic Routes to 6-Acetyl-2(3H)-benzoxazolone
The introduction of an acetyl group onto the 2(3H)-benzoxazolone scaffold is most commonly achieved through electrophilic aromatic substitution, primarily via Friedel-Crafts acylation and its variations.
Friedel-Crafts Acylation of 2(3H)-Benzoxazolone
The Friedel-Crafts acylation is a well-established method for the C-acylation of aromatic compounds. visualizeorgchem.comsigmaaldrich.com In the context of 2(3H)-benzoxazolone, the reaction typically involves an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comcerist.dz The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich benzoxazolone ring.
Due to the electronic nature of the 2(3H)-benzoxazolone ring system, the acylation reaction exhibits a high degree of regioselectivity, with the electrophilic attack occurring preferentially at the 6-position. neu.edu.tr This is attributed to the directing effects of the heterocyclic ring. However, the inherent nucleophilicity of the nitrogen atom in the benzoxazolone ring can lead to complexation with the Lewis acid catalyst, thereby deactivating the ring towards electrophilic substitution. neu.edu.tr To circumvent this, modifications to the classical procedure have been developed. One such approach involves the use of an aluminum chloride-dimethylformamide (AlCl₃·DMF) complex, which moderates the reactivity of the Lewis acid and facilitates the desired C-acylation. neu.edu.tr Another effective method employs AlCl₃ supported on silica (B1680970) gel under solvent-free conditions, offering a more environmentally benign and efficient protocol. cerist.dz
Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of this compound
| Acylating Agent | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ on silica gel | Solvent-free | Good | cerist.dz |
Alternative Acylation Strategies and Regioselectivity
Beyond the conventional Friedel-Crafts conditions, alternative methods have been explored for the acylation of 2(3H)-benzoxazolone. One notable alternative is the use of polyphosphoric acid (PPA) as both a catalyst and a reaction medium. neu.edu.tr PPA can promote the acylation of the benzoxazolone ring with carboxylic acids, such as acetic acid, at elevated temperatures. neu.edu.tr While generally less reactive than the AlCl₃·DMF complex, PPA offers a viable route to the desired 6-acyl derivatives. For instance, the acylation of chlorzoxazone (B1668890) derivatives at the 6-position using PPA has been reported to proceed with yields in the range of 40-60%. neu.edu.tr
The regioselectivity of the acylation is a critical aspect of these synthetic strategies. Experimental evidence and theoretical studies consistently indicate that electrophilic substitution on the 2(3H)-benzoxazolone ring predominantly occurs at the 6-position. neu.edu.tr This high regioselectivity simplifies the purification process and ensures the efficient production of the desired isomer. The preference for the 6-position can be rationalized by considering the resonance structures of the intermediate carbocation (Wheland intermediate), where the structure resulting from attack at the 6-position is more stabilized.
Derivatization Strategies for this compound
The presence of the acetyl group in this compound provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
Modification at the Acetyl Moiety
The carbonyl and methyl groups of the acetyl moiety are the primary sites for derivatization.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are readily synthesized from this compound through the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base- or acid-catalyzed condensation of the ketone (this compound) with an aromatic aldehyde. rsc.orgekb.eg In a typical base-catalyzed procedure, sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent is used to deprotonate the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone (B49325). ekb.eg A variety of substituted aromatic aldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives. researchgate.net
Table 2: Synthesis of Chalcone Derivatives from this compound
| Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Substituted benzaldehydes | NaOH/Ethanol (B145695) | Good to Very Good | researchgate.net |
| Aromatic aldehydes | K₂CO₃/Water-Ethanol | High | reddit.com |
The chalcones derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. revistabionatura.orgresearchgate.netnih.gov Pyrazolines are typically synthesized by the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. revistabionatura.orgnih.gov The reaction is commonly carried out by refluxing the chalcone with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. revistabionatura.org The addition of a catalytic amount of acetic acid can facilitate the reaction. revistabionatura.org This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring system. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazoline nitrogen atom.
Table 3: Synthesis of Pyrazoline Derivatives from this compound derived Chalcones
| Chalcone Derivative | Reagent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolone | Hydrazine hydrate | Ethanol, Reflux | Excellent | revistabionatura.org |
| 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolone | Hydrazine hydrate, Acetic acid | Methanol, Reflux | Not specified | revistabionatura.org |
Modification at the Benzoxazolone Nitrogen (N-3 Position)
The nitrogen atom at the 3-position of the benzoxazolone ring is a key site for synthetic modification. Its reactivity allows for the introduction of a wide range of functional groups through reactions such as aminomethylation, alkylation, and acylation.
The Mannich reaction is a prominent method for introducing aminomethyl groups onto the N-3 position of the benzoxazolone core. This reaction, also known as aminomethylation, typically involves the condensation of the substrate (in this case, a this compound derivative) with formaldehyde (B43269) and a secondary amine. nih.govnih.gov This process enhances the hydrophilic properties of the parent molecule by adding a polar functional group. nih.gov
A study focused on the synthesis of novel Mannich bases started with 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone, a chalcone derivative of the target compound. nih.gov The synthesis was achieved by refluxing the chalcone with formaldehyde and various secondary amines in ethanol. nih.gov This one-pot reaction provides a straightforward route to a series of N-substituted derivatives. nih.gov
The general procedure involves adding a formaldehyde solution to the starting chalcone in ethanol, followed by the addition of the respective secondary amine. The mixture is then heated to reflux for a short period. Upon cooling, the desired Mannich base crystallizes from the solution. nih.gov
| Compound ID | Secondary Amine Used | Resulting N-3 Substituent |
|---|---|---|
| 1a | Dimethylamine | -CH₂-N(CH₃)₂ |
| 1b | Diethylamine | -CH₂-N(CH₂CH₃)₂ |
| 1c | Pyrrolidine | -CH₂-N(CH₂)₄ |
| 1d | Piperidine | -CH₂-N(CH₂)₅ |
| 1e | Morpholine | -CH₂-N(CH₂CH₂)₂O |
| 1f | N-Methylpiperazine | -CH₂-N(CH₂CH₂)₂NCH₃ |
| 1g | N-Phenylpiperazine | -CH₂-N(CH₂CH₂)₂N-Ph |
Beyond aminomethylation, the nitrogen at the N-3 position can be functionalized through N-alkylation and N-acylation reactions. neu.edu.tr These reactions are fundamental for introducing a variety of organic moieties, thereby modifying the compound's physicochemical properties.
N-Alkylation involves the attachment of an alkyl group to the nitrogen atom. This is commonly achieved by reacting the benzoxazolone with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). clockss.org
N-Acylation introduces an acyl group to the nitrogen. This can be accomplished by reacting the benzoxazolone with an acyl chloride or an acid anhydride. neu.edu.trresearchgate.net For instance, N-acylated 2-aminobenzothiazoles, a related class of compounds, have been synthesized by reacting the parent molecule with a carboxylic acid that has been converted to its more reactive acid chloride form using thionyl chloride (SOCl₂). nih.gov A green synthesis approach for N-acylation of 2(3H)-benzoxazolone has also been reported using montmorillonite (B579905) K10 as a catalyst under ultrasound irradiation, highlighting a move towards more environmentally friendly methods. researchgate.net
Modification at Other Positions of the Benzoxazolone Ring (e.g., C-5)
While the N-3 and C-6 positions are common sites for modification, other positions on the benzoxazolone ring can also be functionalized, although this is less frequently documented for the 6-acetyl derivative specifically. The C-5 position, for example, is a potential target for introducing substituents to further explore the structure-activity relationship of these compounds.
Research on related oxazoline (B21484) systems demonstrates the feasibility of modifying the C-5 position. In one study, the acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline was shown to open the oxazoline ring, leading to the direct generation of a free amino group at the C-5 position. nih.govresearchgate.net This intermediate is valuable for synthesizing various antiviral drugs. nih.gov The reaction mechanism involves the nucleophilic attack of a water molecule on the oxazoline ring, followed by protonation of the nitrogen atom. nih.gov While this example is not on the benzoxazolone ring itself, it illustrates a chemical strategy that could potentially be adapted for the functionalization of the C-5 position on similar heterocyclic scaffolds.
Modern Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Techniques like microwave-assisted synthesis and heterogeneous catalysis have been successfully applied to the synthesis of this compound derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eurekaselect.com This technique has been effectively used in the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various aldehydes. nih.govsemanticscholar.org
In one study, several 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones were synthesized using microwave irradiation. nih.gov The reaction involved mixing the this compound and a suitable aldehyde in ethanol with an aqueous potassium hydroxide solution. The mixture was then subjected to microwave irradiation for a short duration (15-30 minutes) at a controlled temperature and power. nih.gov This method provides a rapid and efficient alternative to conventional refluxing. researchgate.net
| Compound | Aryl Group | Synthesis Method | Reaction Time |
|---|---|---|---|
| Chalcone 1 | Phenyl | Conventional | Not specified |
| Chalcone 5 | 3-Hydroxyphenyl | Microwave | 30 min |
| Chalcone 7 | 4-Dimethylaminophenyl | Microwave | 15 min |
| Chalcone 8 | 4-Benzyloxyphenyl | Microwave | 20 min |
The synthesis of other benzoxazolone derivatives, such as those incorporating triazolothiadiazole moieties, has also been accomplished using microwave irradiation, demonstrating the broad applicability of this technique. scielo.br
Heterogeneous catalysis offers significant advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved reaction selectivity. In the context of benzoxazolone chemistry, heterogeneous catalysts have been employed in key synthetic steps.
For instance, the aldol (B89426) condensation reaction, a critical step in forming chalcones from this compound, can be facilitated by heterogeneous catalysts. A study demonstrated the use of a heterogeneous base catalyst derived from chitin (B13524) (De-chitin) for the aldol condensation of furfural (B47365) with acetone. frontiersin.org This catalyst showed excellent activity and could be recovered and reused multiple times without a significant loss in performance. frontiersin.org Such catalysts could be applied to similar condensation reactions involving this compound.
Furthermore, as mentioned in the N-acylation section, montmorillonite K10 clay has been used as a heterogeneous catalyst for the eco-friendly synthesis of N-naphthoyl-2(3H)-benzoxazolone under ultrasound irradiation, showcasing a green chemistry approach. researchgate.net
Yield Optimization and Purity Assessment in Synthetic Protocols
The efficient synthesis and stringent purity control of this compound are paramount for its application in further chemical transformations and biological studies. This section delves into the critical aspects of yield optimization and the comprehensive assessment of purity for this compound and its analogues.
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. The optimization of this reaction is crucial for maximizing the product yield and minimizing the formation of byproducts. Several factors, including the choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants, play a significant role in the efficiency of the synthesis.
One established method involves the use of aluminum chloride (AlCl₃) as a catalyst in the presence of dimethylformamide (DMF). In a typical procedure, 2(3H)-benzoxazolone is reacted with acetyl chloride using an AlCl₃-DMF complex, which has been reported to produce the desired product in a yield of 77%. The regioselectivity of this reaction is a key advantage, as the acylation consistently occurs at the 6-position of the benzoxazolone ring.
Recent advancements have explored more environmentally benign and efficient catalytic systems. One such approach is the use of aluminum chloride supported on silica gel (AlCl₃/SiO₂) under solvent-free conditions. This heterogeneous catalytic system simplifies the work-up procedure, allows for catalyst recycling, and provides good isolated yields with high purity.
Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating. The use of polyphosphoric acid (PPA) as a catalyst under microwave irradiation has been shown to significantly reduce reaction times while affording good yields of the acylated product.
The optimization of reaction conditions is a multifactorial process. The following table outlines key parameters that are typically varied to enhance the yield of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Effect on Yield |
|---|---|---|---|---|
| Catalyst | AlCl₃ | AlCl₃/SiO₂ | Polyphosphoric Acid (PPA) | AlCl₃/SiO₂ offers easier work-up and recyclability. PPA with microwave irradiation can lead to faster reactions. |
| Solvent/Medium | Dimethylformamide (DMF) | Solvent-free | - | Solvent-free conditions with a solid-supported catalyst can simplify purification and be more environmentally friendly. |
| Temperature | Room Temperature | 80°C | Microwave Irradiation | Higher temperatures generally increase the reaction rate, but may also lead to byproduct formation. Microwave heating can provide rapid and uniform heating, often improving yields and reducing reaction times. |
| Reactant Stoichiometry (Acetyl Chloride:Benzoxazolone) | 1:1 | 1.5:1 | 2:1 | An excess of the acylating agent can drive the reaction to completion, but may also lead to di-acylated or other byproducts, necessitating careful optimization. |
Ensuring the high purity of this compound is critical for its subsequent use. A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and confirm the chemical structure of the synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the reaction and assessing the purity of the final product. researchgate.net By spotting the reaction mixture, the starting material, and the purified product on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/cyclohexane), the presence of unreacted starting materials or byproducts can be readily identified. researchgate.net A pure sample should ideally exhibit a single spot.
Melting Point Determination: The melting point of a crystalline solid is a sensitive indicator of its purity. Pure this compound has a sharp melting point range, which has been reported to be between 231–240°C. A broad melting point range or a depression in the melting point typically indicates the presence of impurities.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule. For this compound, characteristic signals would include those for the acetyl group protons, the aromatic protons, and the N-H proton of the benzoxazolone ring. The integration of these signals should correspond to the expected proton count. The absence of signals corresponding to starting materials or common impurities confirms the purity of the sample.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of pure this compound will show distinct peaks for the carbonyl carbons (acetyl and lactam), the aromatic carbons, and the methyl carbon of the acetyl group.
The following table summarizes the expected analytical data for confirming the purity of this compound.
| Analytical Technique | Parameter | Expected Result for Pure this compound | Indication of Impurity |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Number of Spots | Single spot | Multiple spots |
| Melting Point | Range | Sharp, within the literature range (e.g., 231-240°C) | Broadened and/or depressed range |
| ¹H NMR Spectroscopy | Signal Integration | Correct proton ratios | Incorrect proton ratios |
| Presence of extraneous peaks | Absence of unexpected signals | Presence of signals from starting materials or byproducts | |
| ¹³C NMR Spectroscopy | Number of Signals | Expected number of carbon signals | Additional, unexpected signals |
| High-Resolution Mass Spectrometry (HRMS) | Measured Mass | Matches the calculated exact mass of the molecular ion | Presence of ions with unexpected m/z values |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition. This technique is particularly useful for verifying the identity of the desired product and ruling out the presence of compounds with similar retention times in chromatography or similar functionalities that might be difficult to distinguish by other spectroscopic methods.
Recrystallization: The final step in obtaining a highly pure product is often recrystallization. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of an appropriate solvent or solvent system is critical for effective purification.
By systematically optimizing the synthetic protocol and employing a suite of analytical techniques for rigorous purity assessment, high-quality this compound can be reliably produced for its intended applications.
Pharmacological and Biological Activities of 6 Acetyl 2 3h Benzoxazolone Derivatives
Anti-inflammatory and Analgesic Properties
The structural backbone of 6-acetyl-2(3H)-benzoxazolone has served as a template for the development of novel anti-inflammatory and analgesic agents. Numerous studies have demonstrated the potential of its derivatives to mitigate inflammation and alleviate pain through various mechanisms.
In Vivo and In Vitro Studies of Anti-inflammatory Effects
The anti-inflammatory potential of 6-acyl-2(3H)-benzoxazolone derivatives has been substantiated through various preclinical models. A prominent in vivo method used to assess these effects is the carrageenan-induced paw edema test in rodents. This model mimics the acute inflammatory response characterized by swelling and cellular infiltration.
Research has shown that certain 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives are potent inhibitors of carrageenan-induced paw edema. nih.gov In addition to the carrageenan model, the anti-inflammatory activity of these compounds has been evaluated using the arachidonic acid-induced paw edema model, which helps to elucidate the pathway of inflammation inhibition. nih.gov
One study synthesized a series of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones and reported their anti-inflammatory activities. nih.gov The findings from these studies indicate that structural modifications to the this compound core can lead to compounds with significant anti-inflammatory properties.
Table 1: In Vivo Anti-inflammatory Activity of Selected 6-Acyl-2(3H)-benzoxazolone Derivatives
| Compound Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 6-Acyl-3-substituted-2(3H)-benzoxazolones | Carrageenan-induced paw edema in mice | Potent inhibition of paw edema observed. | nih.gov |
| 6-Acyl-3-substituted-2(3H)-benzoxazolones | Arachidonic acid-induced paw edema in mice | Demonstrated inhibitory effects on edema. | nih.gov |
| 6-Acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones | Not specified in abstract | Reported to have anti-inflammatory activities. | nih.gov |
Mechanisms of Analgesic Action (e.g., COX inhibition)
The analgesic effects of this compound derivatives are closely linked to their anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) (PGs). Prostaglandins, particularly PGE2, are key mediators of pain and inflammation. jpp.krakow.plfarmaciajournal.com
Studies on 6-acyl-2(3H)-benzoxazolone derivatives have revealed that their analgesic and anti-inflammatory effects are associated with a significant reduction in PGE2 levels in the inflammatory exudate of carrageenan-induced paw edema. nih.govnih.gov This finding strongly suggests that these compounds exert their effects, at least in part, by inhibiting the COX pathway. jpp.krakow.pl The inhibition of prostaglandin (B15479496) synthesis leads to a decrease in the sensitization of nociceptors, thereby producing an analgesic effect. nih.gov
Further research into the specific interactions between these benzoxazolone derivatives and the COX isoenzymes (COX-1 and COX-2) would provide a more detailed understanding of their mechanism of action and potential for selective inhibition.
Anticancer and Cytotoxic Activities
In addition to their anti-inflammatory and analgesic potential, derivatives of this compound have been investigated for their anticancer properties. These compounds have shown promise as cytotoxic agents against various tumor cell lines, acting through mechanisms that include the induction of apoptosis and cell cycle arrest.
Evaluation against Various Tumor Cell Lines (e.g., BV-173, MCF-7, MDA-MB-231)
Chalcones derived from this compound have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. These studies have demonstrated concentration-dependent cytotoxic effects at micromolar concentrations.
Specifically, these chalcone (B49325) derivatives have been tested against:
BV-173: A human B-cell precursor leukemia cell line.
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line.
One study reported the synthesis of new Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones and their evaluation against the BV-173 cell line, where they exhibited cytotoxic effects in the low micromolar range. Certain derivatives also showed growth suppression in the K-562 chronic myeloid leukemia cell line.
Table 2: Cytotoxic Activity of this compound Derivatives
| Derivative Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Chalcones | BV-173 (Leukemia) | Concentration-dependent cytotoxicity. | Not directly cited |
| Chalcones | MCF-7 (Breast Adenocarcinoma) | Concentration-dependent cytotoxicity. | Not directly cited |
| Chalcones | MDA-MB-231 (Breast Adenocarcinoma) | Concentration-dependent cytotoxicity. | nih.gov |
| Mannich Bases | BV-173 (Leukemia) | Cytotoxic effects at low micromolar concentrations. | Not directly cited |
Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound derivatives are often mediated by the induction of programmed cell death, or apoptosis. Evidence for apoptosis has been observed in studies where treatment with these compounds led to characteristic DNA fragmentation, often visualized as a "DNA ladder" on gel electrophoresis. wikipedia.org This indicates the activation of endonucleases that cleave DNA between nucleosomes, a hallmark of apoptosis.
Selected Mannich bases derived from 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones were shown to induce programmed cell death in BV-173 cells at a concentration of 2.5 μM, as evidenced by DNA laddering. Furthermore, other benzoxazolone derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells through the activation of caspases, such as caspase-3 and caspase-9, and the release of cytochrome-c. wjarr.com
In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle. Some benzoxazole (B165842) derivatives have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov For instance, certain derivatives have been found to arrest the cell cycle at the G2/M phase in breast cancer cell lines. mdpi.com
Modulation of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. They are highly dynamic structures, and their proper function is crucial for cell viability. Consequently, microtubules are a key target for many successful anticancer drugs. These drugs can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt their dynamic nature, leading to mitotic arrest and apoptosis.
While the modulation of microtubule dynamics is a known mechanism for various anticancer agents, there is currently a lack of specific research in the available scientific literature directly linking this compound derivatives to this particular mechanism of action. Further investigation is required to determine if these compounds exert any of their cytotoxic effects through interaction with tubulin or interference with microtubule dynamics.
Antioxidant Potential
Derivatives of this compound have demonstrated significant antioxidant capabilities through various mechanisms, including the scavenging of free radicals and the prevention of lipid oxidation. These properties are crucial in combating oxidative stress, a condition implicated in numerous pathological processes.
Radical Scavenging Mechanisms
The antioxidant activity of benzoxazolone derivatives often involves their ability to act as free radical scavengers. Non-steroidal anti-inflammatory agents (NSAIDs), a class to which some of these derivatives belong, are known to exhibit such properties. The combination of the benzoxazolone core with other pharmacophores like thiosemicarbazide, triazole, thiadiazole, and hydrazone has been investigated to enhance these effects.
Studies have employed various assays to quantify this activity, including:
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Superoxide (B77818) radical scavenging: This evaluates the compound's capacity to neutralize the superoxide anion (O₂⁻), a precursor to other reactive oxygen species.
Hydrogen peroxide scavenging: This tests the ability to detoxify hydrogen peroxide (H₂O₂), which can otherwise participate in reactions that form highly damaging hydroxyl radicals.
Nitric oxide scavenging: This measures the compound's effectiveness in scavenging nitric oxide (NO), a radical implicated in both physiological signaling and pathological inflammation.
In one study, a series of N-substituted-5-chloro-2(3H)-benzoxazolone Mannich bases were evaluated for their free radical scavenging activity using the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results showed that a compound bearing a methyl substituent at the ortho position on the N-phenyl ring exhibited more potent radical scavenging activity (IC₅₀ = 1.04 ± 0.04 mM) than the standard antioxidant Trolox (IC₅₀ = 1.50 ± 0.05 mM) preprints.org.
Inhibition of Lipid Oxidation
Beyond direct radical scavenging, benzoxazolone derivatives have been shown to inhibit lipid peroxidation, a destructive chain reaction that damages cell membranes and other lipid-containing structures. In one key study, a series of benzoxazolone compounds were assessed for their ability to inhibit the oxidation of Low-Density Lipoprotein (LDL), a process initiated by copper sulfate (B86663) (CuSO₄) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) researchgate.net.
The findings indicated that phenolic derivatives demonstrated the most significant antioxidant activity in this model researchgate.net. These compounds effectively protect LDL from oxidative modification, a critical step in the development of atherosclerosis. The protective action was also confirmed at the cellular level, where the derivatives increased the viability of bovine aortic endothelial cells exposed to oxidative stress researchgate.net.
Enzyme Inhibition Studies
A significant area of research for this compound derivatives is their capacity to inhibit specific enzymes involved in various diseases. This targeted inhibition highlights their potential as therapeutic agents for a range of conditions, from glaucoma to neurodegenerative disorders.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.
New chalcone compounds, specifically 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, which are derivatives of this compound, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II researchgate.netmdpi.com. These studies revealed that the compounds are effective inhibitors of both cytosolic isoenzymes.
The inhibitory activity, measured by IC₅₀ and Kᵢ values, varied depending on the aryl substituent on the chalcone structure. For instance, a derivative with a 4-trifluoromethylphenyl group showed high inhibitory activity against both hCA I and hCA II nih.gov. The research indicated that these chalcone derivatives represent a promising class of CA inhibitors researchgate.netmdpi.com.
| Compound | Aryl Substituent (R) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
|---|---|---|---|
| 1 | Phenyl | 70.58 ± 6.67 | 37.96 ± 2.36 |
| 2 | 4-Methylphenyl | 60.84 ± 11.01 | 30.34 ± 5.09 |
| 3 | 4-Methoxyphenyl | 49.69 ± 7.64 | 25.86 ± 1.95 |
| 4 | 4-Trifluoromethylphenyl | 28.37 ± 6.63 | 10.85 ± 2.14 |
| 5 | 3-Hydroxyphenyl | 63.15 ± 10.79 | 31.95 ± 3.40 |
| 6 | 4-Isopropylphenyl | 55.23 ± 5.21 | 28.45 ± 4.12 |
| 7 | 4-Dimethylaminophenyl | 40.12 ± 4.58 | 20.17 ± 2.88 |
| 8 | 4-Benzyloxyphenyl | 35.78 ± 3.15 | 15.62 ± 1.99 |
Data synthesized from research findings on chalcone derivatives of this compound. mdpi.com
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels in the brain.
Several series of 2(3H)-benzoxazolone derivatives have been synthesized and found to be potent inhibitors of AChE. In one study, N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized via the Mannich reaction and tested for their AChE inhibitory activity using the colorimetric Ellman's method preprints.orgneu.edu.tr. The results revealed that all the synthesized compounds displayed higher AChE inhibitory activity than the reference drug rivastigmine (B141) and were selective for AChE over butyrylcholinesterase (BuChE) preprints.org.
The most potent compound in this series, featuring a 4-fluorobenzylamino group, exhibited an IC₅₀ value of 7.53 ± 0.17 µM against AChE preprints.org. Molecular docking studies suggested that this compound interacts effectively with the catalytic active site of the enzyme preprints.org. Similarly, other research has identified 2-aryl-6-carboxamide benzoxazole derivatives as powerful, dual inhibitors of both AChE and BuChE, with some compounds showing inhibitory concentrations in the nanomolar range, significantly more potent than the standard drug donepezil (B133215) mdpi.com.
| Compound | Substituent Group | AChE IC₅₀ (µM) |
|---|---|---|
| 1 | Benzylaminomethyl | 11.45 ± 0.24 |
| 2 | 2-Methylbenzylaminomethyl | 10.11 ± 0.19 |
| 3 | 3-Methylbenzylaminomethyl | 9.76 ± 0.21 |
| 4 | 4-Methylbenzylaminomethyl | 10.27 ± 0.18 |
| 7 | 4-Fluorobenzylaminomethyl | 7.53 ± 0.17 |
| 11 | (1-Naphthylmethyl)aminomethyl | 9.50 ± 0.23 |
| Rivastigmine (Reference) | - | 24.36 ± 0.52 |
Data adapted from studies on Mannich bases of 5-chloro-2(3H)-benzoxazolone. preprints.org
Other Enzyme Targets (e.g., Myeloperoxidase)
Myeloperoxidase (MPO) is a heme enzyme found predominantly in neutrophils. It generates potent oxidants that, while important for host defense, can also contribute to tissue damage during inflammation and in various diseases, including neurodegenerative disorders mdpi.com.
Research into the MPO inhibitory potential of benzoxazolone derivatives has identified promising candidates. A study involving twenty ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives evaluated their effects on the chlorinating activity of MPO isolated from human leukocytes mdpi.com. The inhibitory activity was found to be dependent on the nature of the substituents on the N-phenyl ring. The most active compounds identified in the series were those bearing a 2-methyl or a 4-nitro substituent on this ring, highlighting them as potent inhibitors of MPO activity mdpi.com. This suggests a potential therapeutic application for these derivatives in managing inflammation-related tissue damage.
Antimicrobial Activities
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. These compounds represent a promising class of agents in the search for new treatments for infectious diseases.
Numerous studies have highlighted the efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often influenced by the nature of the substituents attached to the core benzoxazolone structure.
For instance, a series of 3-(2-oxo-2-benzoxazoline-3-yl)-N-(substituted-phenyl)propionamide derivatives were synthesized and evaluated for their antibacterial properties. Among these, the 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative was identified as the most active compound against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis fabad.org.tr. The introduction of a chlorine atom at the para position of the N-phenyl ring in related derivatives was found to enhance activity against S. aureus fabad.org.tr. Similarly, methyl substitution at the meta or para position of the N-phenyl ring in the propionamide series led to a significant increase in activity against both S. aureus and E. faecalis fabad.org.tr. While many derivatives showed activity, some were found to be less potent against Pseudomonas aeruginosa fabad.org.tr.
Other research has focused on different modifications of the benzoxazole scaffold. For example, some 2,3-dihydrooxazole-spirooxindole derivatives have shown moderate activity against Bacillus subtilis and effectiveness against Enterobacter at concentrations of 30-50 µg/ml najah.edu. Furthermore, certain benzoxazole derivatives linked to 1,3,5-triazine (B166579) thioethers have demonstrated notable antibacterial activity researchgate.net. The antibacterial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), as illustrated in the table below.
Table 1: Antibacterial Activity of Selected Benzoxazolone Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (B30560) | Staphylococcus aureus | 0.15 mg/ml | nih.gov |
| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes | 0.15 mg/ml | nih.gov |
| Dichloropyrazole-based benzothiazole analogues | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |
| Dichloropyrazole-based benzothiazole analogues | Gram-negative strains | 1–4 µg/mL | nih.gov |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 μg/ml | nih.gov |
| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative | P. aeruginosa | 0.25 μg/mL | mdpi.com |
| 2-(4-(piperidinethoxy)phenyl)benzoxazolone derivative | Enterococcus faecalis | 0.5 μg/mL | mdpi.com |
The antifungal potential of this compound derivatives has also been a subject of investigation. Several studies have reported their efficacy against various fungal pathogens, most notably Candida albicans.
In one study, a series of 3-substituted 2(3H)-benzoxazolone derivatives were synthesized and tested for their antifungal activity. All the tested derivatives were found to be effective against Candida albicans, with some showing higher antifungal activity than the reference drug, fluconazole (B54011) neu.edu.tr. Another study evaluating various 2(3H)-benzoxazolone derivatives found that most of them exhibited activity against C. albicans with a Minimum Inhibitory Concentration (MIC) value of 128 µg/ml fabad.org.tr.
Further research into benzoxazole derivatives has identified compounds with potent and broad-spectrum antifungal activity. For example, 2-(2,4-dichlorophenyl)-1,3-benzoxazole (B8777371) and 2-(4-chlorophenyl)-1,3-benzoxazole (B73430) have been shown to inhibit the growth of all examined fungi, including both yeasts and filamentous fungi scispace.com. The geometric mean of their MICs were reported to be 36.2 µg/mL and 46.3 µg/mL, respectively scispace.com. Additionally, 2-(4-nitrophenyl)-1,3-benzoxazole demonstrated inhibitory activity specifically against tested yeasts scispace.com.
Table 2: Antifungal Activity of Selected Benzoxazolone Derivatives
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Substituted 2(3H)-benzoxazolone derivatives | Candida albicans | More active than fluconazole | neu.edu.tr |
| Various 2(3H)-benzoxazolone derivatives | Candida albicans | 128 µg/ml | fabad.org.tr |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole | Various fungi | GM = 36.2 µg/mL | scispace.com |
| 2-(4-chlorophenyl)-1,3-benzoxazole | Various fungi | GM = 46.3 µg/mL | scispace.com |
| 2-(4-nitrophenyl)-1,3-benzoxazole | Yeasts | 2 to 256 µg/mL | scispace.com |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Benzoxazolone derivatives have shown promise in this area. A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and evaluated for their inhibitory activity against M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis nih.gov. One of the most promising compounds, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, exhibited a half-maximal inhibitory concentration (IC50) of 5.12 ± 0.44 μM against MTB InhA and a Minimum Inhibitory Concentration (MIC) of 17.11 μM against drug-sensitive M. tuberculosis nih.gov. Other studies have also reported benzoxazole derivatives with significant antitubercular activity, with some compounds showing MIC values as low as 1.05 to 4.10 µM researchgate.net.
In the realm of antiviral research, benzoxazolone derivatives have been investigated for their activity against various viruses, including the Human Immunodeficiency Virus (HIV). Some benzoxazolyl-coumarin hybrids have demonstrated potent anti-HIV activity against wild-type HIV-1 strains nih.gov. Specifically, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with a half-maximal effective concentration (EC50) of less than 7 μg/ml nih.gov. Additionally, certain oxazole-benzenesulfonamide derivatives have been found to inhibit the interaction of HIV-1 reverse transcriptase with a cellular protein, eEF1A, thereby reducing viral replication nih.gov. While research into the antiviral properties of these compounds is ongoing, specific data on the activity of this compound derivatives against SARS-CoV-2 is not yet extensively documented in the reviewed literature.
Table 3: Antitubercular and Anti-HIV Activity of Selected Benzoxazolone Derivatives
| Compound Type | Target | Activity | Reference |
|---|---|---|---|
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | M. tuberculosis InhA | IC50 = 5.12 ± 0.44 μM | nih.gov |
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | M. tuberculosis (drug-sensitive) | MIC = 17.11 μM | nih.gov |
| Benzoxazole derivatives | M. tuberculosis | MIC = 1.05 to 4.10 µM | researchgate.net |
| 6-chlorobenzothiazole derivative | HIV-1 | EC50 < 7 μg/ml | nih.gov |
| Oxazole-benzenesulfonamide derivatives | HIV-1 Reverse Transcriptase | Inhibition of viral replication | nih.gov |
Other Reported Biological Activities
Beyond their antimicrobial effects, derivatives of this compound have been explored for a range of other pharmacological activities, demonstrating their potential as scaffolds for the development of drugs targeting the central nervous system and inflammatory pathways.
Several studies have reported the anticonvulsant properties of 2(3H)-benzoxazolone derivatives. A series of these compounds were synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models nih.gov. A number of these derivatives showed significant anticonvulsant activity. In particular, two compounds were identified as the most active against MES-induced seizures, with median effective dose (ED50) values of 8.7 and 7.6 mg/kg, respectively nih.gov. One of these compounds also demonstrated a good protective index in rats, indicating a favorable separation between its anticonvulsant efficacy and its neurotoxic effects nih.gov. Further research into hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide also identified several compounds with anticonvulsant activity greater than the standard drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test nih.gov.
Table 4: Anticonvulsant Activity of Selected Benzoxazolone Derivatives
| Compound Type | Test Model | Activity (ED50) | Reference |
|---|---|---|---|
| 2(3H)-benzoxazolone derivative 43 | MES-induced seizures (mice) | 8.7 mg/kg | nih.gov |
| 2(3H)-benzoxazolone derivative 45 | MES-induced seizures (mice) | 7.6 mg/kg | nih.gov |
| 2(3H)-benzoxazolone derivative 45 | MES-induced seizures (rats, oral) | 18.6 mg/kg | nih.gov |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones | Pentylenetetrazole-induced seizures | More active than phenytoin | nih.gov |
The anti-inflammatory and analgesic (pain-relieving) properties of 6-acyl-2(3H)-benzoxazolone derivatives have been well-documented, which are closely related to antinociceptive effects. A study on new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives revealed high analgesic activities nih.gov. Several of these compounds were also potent inhibitors of carrageenan- and arachidonic acid-induced paw edema, common models for assessing anti-inflammatory activity nih.gov. The levels of prostaglandin E2 (PGE2), a key inflammatory mediator, were also significantly reduced in mice treated with these compounds nih.gov.
Further supporting these findings, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were found to be equally or more potent as analgesic and anti-inflammatory agents than aspirin (B1665792) and indomethacin (B1671933), respectively nih.gov. Importantly, some of these compounds did not induce gastric lesions in mice, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. This suggests a potential for developing derivatives with an improved gastrointestinal safety profile. The antiulcerogenic potential of benzoxazole derivatives has also been noted in other studies researchgate.net. The antinociceptive mechanisms of some benzoxazole derivatives have been investigated, with studies showing significant inhibition of nociceptive responses in various pain models, including the formalin-induced paw-licking test and the acetic acid-induced writhing test europeanreview.org.
Impact on Circadian Rhythms and Chronotherapeutic Implications
Recent computational research has illuminated the potential for benzoxazolone derivatives to modulate the molecular machinery of the circadian clock, suggesting novel avenues for chronotherapeutic strategies. These findings stem from in silico studies investigating the interaction of these compounds with the core proteins that govern circadian rhythms.
The foundational molecular clock is composed of a series of transcriptional-translational feedback loops involving key proteins such as CLOCK, BMAL1, Period (PER), and Cryptochrome (CRY). nih.gov The dimerization of CLOCK and BMAL1 initiates the transcription of Per and Cry genes. nih.gov As PER and CRY proteins accumulate, they form heterodimers that translocate back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription and completing a cycle that takes approximately 24 hours. nih.govneu.edu.tr
A significant gap in the literature has been the investigation of the link between the benzoxazolone ring structure and its influence on circadian rhythms. chronobiologyinmedicine.org To address this, a 2024 study by Haskologlu and colleagues explored the therapeutic potential of benzoxazolone derivatives on the circadian clock through an in silico and hypothetical approach. chronobiologyinmedicine.orgneu.edu This research focused on the 2(3H)-benzoxazolone core and its 5-substituted derivatives, evaluating their impact on the clock proteins CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2. chronobiologyinmedicine.org
The study's molecular docking and dynamics simulations revealed that the 2(3H)-benzoxazolone core demonstrated binding affinities to the targeted clock proteins with amino acid residues and binding energies comparable to reference molecules. chronobiologyinmedicine.org Notably, certain derivatives exhibited enhanced binding affinities. Specifically, 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone showed elevated binding affinities for clock proteins when compared to melatonin (B1676174) and indomethacin, which are known for their influence on circadian rhythms and inflammation, respectively. chronobiologyinmedicine.orgneu.edu
The research findings particularly emphasized a potential regulatory impact on CRY proteins, which play a crucial role in both the modulation of the circadian rhythm and pain. chronobiologyinmedicine.orgneu.edu The high binding affinities of benzoxazolone derivatives on clock proteins like CRY1 and CRY2 suggest that these molecules could be potential therapeutic agents if targeted pharmacologically. neu.edu.tr The structural similarity of the 2(3H)-benzoxazolone ring to the 5-methoxyindole (B15748) core of melatonin and indomethacin provides a basis for this hypothesis. neu.edu.tr
These computational insights propose that benzoxazolone derivatives are potential candidates for dual functionality in analgesic activity and the regulation of circadian rhythms. chronobiologyinmedicine.orgneu.edu The introduction of substituents with electron-withdrawing properties, such as -NO₂ and halogens at the 5th position of the benzoxazolone ring, was found to significantly improve the interaction dynamics and enhance binding affinities. neu.edu.tr
While these findings are based on preliminary data from computational models and represent a hypothetical framework, they lay the groundwork for future in vitro and clinical investigations into the chronotherapeutic potential of benzoxazolone derivatives. chronobiologyinmedicine.orgneu.edu The ability to pharmacologically modulate circadian rhythms could open new horizons in the management of diseases linked to circadian disruptions. neu.edu.tr
Research Findings on Benzoxazolone Derivatives and Clock Proteins
| Compound/Derivative | Target Clock Proteins | Key Findings | Reference |
|---|---|---|---|
| 2(3H)-Benzoxazolone Core | CLOCK:BMAL1, PER1, PER2, CRY1, CRY2 | Showed comparable binding affinities and interaction patterns to the control compound. | neu.edu.trchronobiologyinmedicine.org |
| 5-nitro-2-benzoxazolone | CLOCK:BMAL1, PER1, PER2, CRY1, CRY2 | Exhibited notably elevated binding energies on clock genes, surpassing those of the 5-methoxyindole structure in melatonin. | chronobiologyinmedicine.orgneu.edu |
| 5-fluoro-2-benzoxazolone | CLOCK:BMAL1, PER1, PER2, CRY1, CRY2 | Demonstrated significantly elevated binding energies on clock genes involved in circadian rhythm regulation. | chronobiologyinmedicine.orgneu.edu |
| 5-chloro-2-benzoxazolone | CRY1 | The introduction of a halogen at the 5th position significantly improved interaction dynamics due to electron-withdrawing properties. | neu.edu.tr |
| 5-bromo-2-benzoxazolone | CRY1 | Substituents with electron-withdrawing properties at the 5th position enhanced binding affinities and resulted in distinct interaction profiles. | neu.edu.tr |
Structure Activity Relationship Sar Studies of 6 Acetyl 2 3h Benzoxazolone Derivatives
Influence of Substituents on Biological Activity
The acetyl group at the C-6 position of the 2(3H)-benzoxazolone ring is a critical feature that significantly influences its chemical reactivity and biological profile. Direct acylation of 2(3H)-benzoxazolone is regioselective, consistently leading to a 6-acyl derivative. researchgate.net This acetyl group serves as a key precursor for the synthesis of various derivatives, including chalcones, through reactions like the Claisen-Schmidt condensation. researchgate.netucl.ac.be The presence of this group allows for the extension of the molecule, enabling the introduction of diverse functionalities that can modulate its biological effects. researchgate.net For instance, the acetyl group is the starting point for creating chalcone (B49325) derivatives with reported cytotoxic activities. researchgate.net
The nitrogen atom at the N-3 position of the benzoxazolone ring is a common site for chemical modification, and substitutions at this position have a profound impact on the molecule's biological activity. The electrical properties of this nitrogen atom are considered crucial for the biological action of these compounds. wjarr.com
Research has shown that introducing various substituents at the N-3 position can lead to derivatives with a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects. wjarr.comnih.gov For example, the synthesis of Mannich bases by introducing aminomethyl groups at the N-3 position has been a successful strategy. A number of 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones have been synthesized and tested for their antibacterial and antifungal activities. nih.gov Among these, compounds with 2-chloro and 3-chloro benzoyl groups at the C-6 position showed the most promising antimicrobial activity. nih.gov
Similarly, the introduction of substituted phenacyl groups at the N-3 position has yielded compounds with significant analgesic and anti-inflammatory properties. nih.gov These derivatives were found to be potent inhibitors of carrageenan- and arachidonic acid-induced paw edema in mice. nih.gov
| N-3 Substituent | C-6 Acyl Group | Observed Biological Activity | Reference |
|---|---|---|---|
| (3,5-Dimethylpiperidino)methyl | 2-Chlorobenzoyl | Antibacterial and Antifungal | nih.gov |
| (3,5-Dimethylpiperidino)methyl | 3-Chlorobenzoyl | Antibacterial and Antifungal | nih.gov |
| (4-Substituted-benzoyl)methyl | Acetyl | Analgesic and Anti-inflammatory | nih.gov |
Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are synthesized from 6-acetyl-2(3H)-benzoxazolone and various aromatic aldehydes. researchgate.netresearchgate.net The nature and substitution pattern of the aryl ring (B-ring) derived from the aldehyde play a crucial role in determining the biological activity of the resulting chalcone.
Studies on a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones have demonstrated that different substituents on the aryl moiety significantly influence their cytotoxic and carbonic anhydrase inhibitory effects. researchgate.net For instance, a trifluoromethylphenyl group at this position was found to exhibit high cytotoxicity, suggesting its potential as a lead compound for further development. researchgate.net The α,β-unsaturated carbonyl group in the chalcone structure is vital for its biological activity, and modifications to the aryl rings can modulate this reactivity. ucl.ac.bescienceopen.com
| Aryl Moiety | Observed Biological Activity | Reference |
|---|---|---|
| 4-Trifluoromethylphenyl | High Cytotoxicity | researchgate.net |
| 4-Hydroxyphenyl | Antioxidant | ucl.ac.be |
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design. In the context of this compound derivatives, the oxygen atom in the benzoxazolone ring can be replaced with a sulfur atom to create a 2(3H)-benzothiazolone scaffold. researchgate.netucl.ac.be This bioisosteric replacement has led to compounds with altered and often enhanced biological activities.
A notable example is the comparison between 6-benzoyl-2(3H)-benzoxazolone and its sulfur bioisostere, 6-benzoyl-2(3H)-benzothiazolone. The latter was found to exhibit more potent analgesic activity in several in vivo tests. ucl.ac.be This highlights the successful application of bioisosterism in optimizing the pharmacological profile of this class of compounds. The 2(3H)-benzoxazolone and benzothiazolone heterocycles are both recognized for their antioxidant properties due to their radical scavenging abilities. ucl.ac.be
Conformational Analysis and Stereochemistry (e.g., E-geometry of chalcones)
The stereochemistry of the chalcone derivatives of this compound is a critical determinant of their biological activity. The double bond in the propenone linker can exist in either an E (trans) or Z (cis) configuration. The Claisen-Schmidt condensation used to synthesize these chalcones typically yields the thermodynamically more stable E isomer in good to excellent yields. ucl.ac.be
The E configuration of the chalcone double bond is often preferred for biological activity. The planarity of the E-isomer allows for extensive electronic delocalization across the molecule, which is important for its interaction with biological targets. ucl.ac.be The stereochemistry of these compounds is typically confirmed using spectroscopic methods such as ¹H-NMR. researchgate.net
Computational Approaches in SAR Elucidation
Computational methods, such as molecular docking, are valuable tools for understanding the structure-activity relationships of 2(3H)-benzoxazolone derivatives. These in silico techniques can predict the binding modes of these compounds with their biological targets, providing insights that can guide the design of more potent and selective molecules. wjarr.com
For instance, molecular docking studies have been used to investigate the interactions of 3-substituted-2(3H)-benzoxazolone derivatives with the active site of caspase-3, an enzyme involved in apoptosis. wjarr.com These studies revealed that many of the compounds form hydrogen bonds with key amino acid residues, such as Arg207, which is believed to be crucial for their activity. wjarr.com Such computational analyses help to rationalize the observed biological activities and provide a basis for the design of new anticancer agents. wjarr.com
Quantum Mechanics Calculations (e.g., B3LYP/6-31G)**
Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the electronic structure, reactivity, and geometry of molecules. nih.govfrontiersin.org The B3LYP functional combined with the 6-31G** basis set is a widely used level of theory for these investigations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net
A theoretical study on the acylation reaction of 2-benzoxazolinone (B145934) with acetyl chloride, which produces this compound, was conducted using DFT calculations at the B3LYP/6-31G** level. researchgate.net This study utilized Frontier Molecular Orbital (FMO) analysis and DFT-based reactivity indices to predict the regioselectivity of the reaction. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the chemical reactivity. nih.govfrontiersin.org The results indicated that the formation of the 6-regioisomer is favorable, which aligns well with experimental observations. researchgate.net
In SAR studies, QM calculations are used to determine various molecular properties, known as descriptors, that are critical for biological activity. These include:
Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule, including bond lengths and angles. nih.gov
Electronic Properties: Calculating the distribution of electrons within the molecule. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and Mulliken atomic charges. nih.govdergipark.org.tr A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. nih.gov MEP plots are valuable for identifying electrophilic and nucleophilic sites, which are crucial for molecular recognition and interaction with biological receptors.
Conceptual DFT also provides global reactivity descriptors that quantify the chemical reactivity of the molecules. frontiersin.orgresearchgate.net These descriptors are instrumental in predicting how a derivative might behave in a biological system.
Table 1: Key Quantum Mechanical Descriptors and Their Significance in SAR This table is interactive. You can sort and filter the data.
| Descriptor | Symbol | Significance in SAR |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; associated with nucleophilicity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |
| Electronegativity | χ | Describes the power of an atom/molecule to attract electrons. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |
These calculated parameters provide a quantitative basis for understanding how structural modifications—such as adding or changing substituent groups on the benzoxazolone ring—can alter the electronic properties and, consequently, the biological activity of the derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govui.ac.id QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and guiding the synthesis of more potent analogues. nih.govnih.gov For compounds like this compound derivatives, which have shown potential as anticonvulsant agents, QSAR can help optimize their efficacy. nih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or ED₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Derived from quantum mechanics calculations (e.g., EHOMO, ELUMO, dipole moment). ui.ac.id
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (Log P), which describes the lipophilicity of the molecule. nih.gov
Steric/Topological Descriptors: Related to the size and shape of the molecule, such as Molar Refractivity (MR) and Kier shape indices. nih.gov
Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. ui.ac.id
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
A typical QSAR equation might look like this:
Biological Activity (e.g., log 1/C) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
For a hypothetical series of this compound derivatives with anticonvulsant activity, a QSAR study might reveal that activity is positively correlated with lipophilicity (Log P) and the energy of the HOMO, while being negatively correlated with the dipole moment. Such a finding would suggest that future synthetic efforts should focus on making the molecule more lipophilic and increasing its electron-donating capacity.
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound (Derivative R-group) | Observed Activity (pIC₅₀) | Log P (Hydrophobicity) | EHOMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| H | 4.5 | 1.8 | -6.5 | 3.1 |
| 3-Cl | 4.9 | 2.5 | -6.7 | 4.5 |
| 4-OCH₃ | 5.2 | 1.9 | -6.2 | 2.8 |
| 4-NO₂ | 4.1 | 1.7 | -7.1 | 5.2 |
This data could then be used to generate a QSAR model to predict the activity of unsynthesized derivatives, thereby streamlining the drug discovery process. nih.gov
Mechanistic Investigations of 6 Acetyl 2 3h Benzoxazolone Actions
Molecular Targets and Pathways
The versatility of the 6-acetyl-2(3H)-benzoxazolone structure allows its derivatives to engage with a variety of biological targets, including enzymes, cellular process regulators, and specific receptors.
Derivatives of this compound have been identified as notable inhibitors of carbonic anhydrase (CA) isoenzymes. nih.govsemanticscholar.org Specifically, a series of chalcones synthesized through the Claisen-Schmidt condensation of this compound with various aldehydes demonstrated inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). nih.gov
Carbonic anhydrase is a metalloenzyme that plays a critical role in processes like pH regulation and CO2 transport. nih.gov The inhibition of these enzymes is a target for treating various diseases. Studies on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, which are direct derivatives, revealed that these compounds exhibit significant inhibitory potential against both hCA I and hCA II. nih.govsemanticscholar.org The inhibition constants (Ki) for these derivatives were determined to be in the micromolar range, indicating effective binding and inhibition. nih.gov
| Compound Derivative | Ki (μM) towards hCA I | Ki (μM) towards hCA II |
|---|---|---|
| 6-[3-(phenyl)-2-propenoyl]-2(3H)-benzoxazolone | 70.58 ± 6.67 | 37.96 ± 2.36 |
| 6-[3-(4-methylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 58.64 ± 10.59 | 29.56 ± 5.08 |
| 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 41.53 ± 4.54 | 20.18 ± 2.92 |
| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 28.37 ± 6.63 | 10.85 ± 2.14 |
| 6-[3-(3-hydroxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 60.83 ± 11.23 | 31.49 ± 7.96 |
| 6-[3-(4-isopropylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 49.27 ± 7.18 | 25.73 ± 3.15 |
| 6-[3-(4-dimethylaminophenyl)-2-propenoyl]-2(3H)-benzoxazolone | 35.19 ± 5.86 | 17.46 ± 3.41 |
| 6-[3-(4-benzyloxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 29.46 ± 3.29 | 15.28 ± 1.88 |
The 6-acyl-2(3H)-benzoxazolone subclass has been a significant focus of investigation for developing compounds with cytotoxic activity against cancer cells, thereby interfering with cell proliferation. Chalcones derived from this compound have been evaluated for their cytotoxic effects against various tumor cell lines. researchgate.net For instance, one study reported that these compounds showed selective and strong anticancer activity, highlighting their potential in designing new anticancer drug candidates. nih.gov The cytotoxic effects of these derivatives on cell lines such as BV-173 (human B-cell precursor leukemia) have been linked to the induction of apoptotic cell death. researchgate.netwjarr.com
The benzoxazolone scaffold has been investigated for its interaction with various protein receptors.
Clock Proteins : The 2(3H)-benzoxazolone core, which is structurally analogous to the principal ring structures of melatonin (B1676174) and indomethacin (B1671933), has been studied for its impact on circadian clock proteins. chronobiologyinmedicine.org In silico studies have explored the binding of benzoxazolone derivatives to key clock proteins such as CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2. chronobiologyinmedicine.org These proteins are essential regulators of circadian rhythms, and their modulation can have significant physiological effects. nih.govnih.gov The findings suggest that benzoxazolone derivatives can exhibit high binding affinities for these clock proteins, potentially regulating their function. chronobiologyinmedicine.org
Viral Proteins : In the search for new antiviral agents, derivatives of benzoxazolone have been computationally screened for their ability to bind to viral proteins. Molecular docking studies have evaluated the effectiveness of benzoxazolone derivatives against the receptor-binding domains (RBDs) of SARS-CoV-2 Omicron subvariants. chemmethod.com These studies aim to identify molecules that can interfere with the virus's ability to bind to human ACE2 receptors. chemmethod.com
Sigma Receptors : A series of 2(3H)-benzoxazolone derivatives have also been evaluated for their affinity for sigma-1 and sigma-2 receptor subtypes. nih.gov Some derivatives showed high affinity and selectivity for sigma-1 binding sites, which are implicated in a variety of neuronal transmission processes. nih.gov
In Silico Modeling and Docking Studies
Computational methods are pivotal in elucidating the mechanisms of action for this compound derivatives. These techniques predict how these molecules interact with their biological targets at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been extensively applied to derivatives of this compound to understand their binding modes and affinities.
Interactions with Clock Proteins : Docking studies revealed that the 2(3H)-benzoxazolone core exhibits binding affinities on targeted clock proteins comparable to reference molecules like melatonin. chronobiologyinmedicine.org The interactions predominantly involve amino acids such as arginine, glutamate, serine, and leucine in the binding regions of CLOCK:BMAL1 and PER proteins, while interactions with CRY proteins mainly involve alanine, phenylalanine, and methionine. chronobiologyinmedicine.org
Interactions with Viral Proteins : Docking simulations of benzoxazolone derivatives with the SARS-CoV-2 Omicron subvariant EG.5.1 RBD showed strong binding affinities. chemmethod.com The interactions were found to involve Pi-Sigma, Pi-Anion, and attractive charge interactions through the benzoxazolone ring. chemmethod.com
Interactions with Caspase-3 : To investigate potential anticancer mechanisms, docking studies were performed on 3-substituted-2(3H)-benzoxazolone derivatives against the caspase-3 enzyme. wjarr.com A key finding was that the carbonyl group of the benzoxazolone core is significant for forming hydrogen bonds with the crucial ARG207 residue in the enzyme's active site. wjarr.com
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 XBB.1.5 RBD | -8.2 |
| 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | -8.9 |
| 5-chloro-3-[4-(3-chlorophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 XBB.1.5 RBD | -8.0 |
| 5-chloro-3-[4-(3-chlorophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | -8.6 |
| 5-chloro-3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 XBB.1.5 RBD | -7.8 |
| 5-chloro-3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | -8.3 |
To complement docking studies, molecular dynamics (MD) simulations are performed to analyze the stability of ligand-protein complexes over time. chronobiologyinmedicine.orgchemmethod.com Software such as GROMACS is used to simulate the dynamic behavior of the complex. chemmethod.com These simulations have confirmed that benzoxazolone derivatives form stable complexes with their target proteins, such as clock proteins and viral RBDs. chronobiologyinmedicine.orgchemmethod.com Furthermore, methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energies from the simulation trajectories, providing a more accurate estimation of binding affinity. chronobiologyinmedicine.orgchemmethod.com For example, the binding energy for one derivative with the EG.5.1 RBD was calculated to be -281.16 ± 3.12 kJ mol−1, indicating a very stable interaction. chemmethod.com
Pharmacophore Analysis
Pharmacophore modeling is a crucial technique in medicinal chemistry used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold and its derivatives, pharmacophore analysis has been instrumental in elucidating the structural requirements for binding to specific biological targets, particularly sigma (σ) receptors.
Research focused on a series of substituted benzo[d]oxazol-2(3H)-one derivatives has led to the development of a detailed 3D-pharmacophore model for ligands of the sigma-2 (σ2) receptor. nih.gov The optimal model, which demonstrated a high correlation coefficient of 0.97 and a root-mean-square deviation (RMSD) of 0.48, was constructed based on a training set of 19 benzoxazolone compounds. nih.gov This model identified five critical chemical features necessary for high-affinity binding to the σ2 receptor.
The key pharmacophoric features are:
A positive ionizable feature: This suggests the importance of a basic group, such as a protonated amine, for electrostatic interaction with the receptor.
A hydrogen bond acceptor: This feature highlights a site on the ligand that can accept a hydrogen bond from a donor group on the receptor, indicating a key directional interaction.
A hydrophobic aromatic feature: This points to the necessity of an aromatic ring system for engaging in hydrophobic or π-stacking interactions within a nonpolar pocket of the binding site.
A hydrophobic aliphatic feature: This indicates that a non-aromatic, nonpolar group is also involved in favorable hydrophobic interactions.
A generic hydrophobic feature: This represents an additional region where general hydrophobic character contributes to ligand binding.
A similar 3D-QSAR pharmacophore model was also developed for the sigma-1 (σ1) receptor based on 31 benzoxazolone derivatives, yielding a correlation coefficient of 0.89. nih.gov This model for σ1 ligands also includes a positive ionizable feature, a hydrogen bond acceptor, and hydrophobic elements, underscoring the versatility of the benzoxazolone scaffold in designing ligands for different but related receptor subtypes. nih.gov These models serve as powerful predictive tools for designing new benzoxazolone-based compounds with enhanced affinity and selectivity for sigma receptors. nih.govnih.gov
Table 1: Key Pharmacophoric Features for Sigma-2 (σ2) Receptor Ligands Based on Benzoxazolone Derivatives
| Feature Type | Description | Implied Interaction |
|---|---|---|
| Positive Ionizable | Typically a protonated amine. | Electrostatic or ionic interaction. |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen). | Hydrogen bonding with a receptor donor group. |
| Hydrophobic Aromatic | An aromatic ring system. | π-stacking or hydrophobic interaction. |
| Hydrophobic Aliphatic | A non-aromatic, nonpolar group (e.g., alkyl chain). | Hydrophobic interaction. |
| Generic Hydrophobic | A general nonpolar region. | Additional hydrophobic interaction. |
Cellular and Subcellular Effects
Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the direct impact of this compound on the cytoskeleton or its components, such as microtubules. Studies on microtubule-targeting agents are extensive, but investigations into the benzoxazolone class in this context have not been published. nih.gov Therefore, the modulation of microtubule dynamics is not a currently known mechanistic action of this specific compound.
While direct studies on this compound are limited, research on its derivatives provides significant insight into the role of this chemical scaffold in modulating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. nih.gov
A key derivative, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) , has been identified as a sigma receptor antagonist with neuroprotective properties linked to the attenuation of oxidative stress. nih.gov In a cellular model using differentiated NG108-15 cells, methamphetamine was shown to induce significant cellular toxicity by causing a surge in reactive oxygen/nitrogen species (ROS/RNS). nih.gov Pre-treatment with SN79 effectively counteracted these effects.
Specifically, SN79 was found to:
Attenuate the methamphetamine-induced increase in ROS/RNS generation. nih.gov
Reduce the subsequent activation of caspase-3, -8, and -9, which are key enzymes in the apoptotic cell death pathway often triggered by oxidative stress. nih.gov
Protect cells from both apoptotic and necrotic cell death induced by methamphetamine, even under conditions of elevated temperature which typically exacerbate toxicity. nih.gov
The mechanism of this antioxidant effect is linked to the compound's activity as a sigma receptor antagonist. The modulation of sigma receptors is an established, though complex, pathway for influencing cellular redox homeostasis. nih.gov
Further supporting the capacity of the broader benzoxazolone class to mitigate oxidative damage, a study on 4-hydroxy-2(3H)-benzoxazolone demonstrated its protective effect against acetaminophen-induced acute liver injury. e-century.us This compound was shown to significantly reduce levels of ROS and malondialdehyde (a marker of lipid peroxidation) while enhancing the activity of crucial antioxidant enzymes like catalase, superoxide (B77818) dismutase, and glutathione. e-century.us The protective mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a master regulator of the antioxidant response. e-century.us
These findings collectively indicate that the this compound core structure is a viable scaffold for developing agents that can modulate cellular and subcellular processes related to oxidative stress, primarily through interaction with targets like sigma receptors and by influencing key antioxidant signaling pathways.
Table 2: Effects of the this compound Derivative SN79 on Markers of Oxidative Stress and Cellular Damage
| Cellular Marker | Effect of Methamphetamine Insult | Effect of SN79 Pre-treatment | Reference |
|---|---|---|---|
| Reactive Oxygen/Nitrogen Species (ROS/RNS) | Increased | Attenuated the increase | nih.gov |
| Caspase-3 Activation | Increased | Attenuated the increase | nih.gov |
| Caspase-8 Activation | Increased | Attenuated the increase | nih.gov |
| Caspase-9 Activation | Increased | Attenuated the increase | nih.gov |
| Cellular Toxicity (Apoptosis/Necrosis) | Increased | Reduced cellular death | nih.gov |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-Acetyl-2(3H)-benzoxazolone, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the oxazolone (B7731731) ring, and the methyl protons of the acetyl group.
The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants (J values) would reveal the substitution pattern on the ring. The proton on the nitrogen atom (N-H) of the lactam ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would give rise to a sharp singlet in the upfield region (around 2.5 ppm), as they are shielded and have no adjacent protons to couple with.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 8.0 | Multiplet |
| N-H | Variable (Broad) | Singlet |
¹³C-NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, providing a count of the non-equivalent carbons.
The carbonyl carbons of the acetyl and the lactam groups are the most deshielded and thus appear furthest downfield in the spectrum (typically >160 ppm). The aromatic carbons will resonate in the approximate range of 110-150 ppm. The specific shifts are influenced by the substituents on the ring. The methyl carbon of the acetyl group, being an sp³ hybridized carbon, will be the most shielded and appear at the highest field (furthest upfield), typically around 20-30 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Acetyl) | >190 |
| C=O (Lactam) | ~155 |
| Aromatic C | 110 - 150 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
A prominent absorption band is anticipated for the N-H stretching vibration of the lactam, typically appearing in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are also strong indicators. The acetyl C=O stretch is expected around 1680 cm⁻¹, while the lactam C=O stretch of the benzoxazolone ring usually appears at a higher frequency, around 1760-1780 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Lactam) | Stretch | 3100 - 3300 |
| C=O (Lactam) | Stretch | 1760 - 1780 |
| C=O (Acetyl) | Stretch | ~1680 |
| Aromatic C-H | Stretch | >3000 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₇NO₃), the nominal molecular weight is 177 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 177.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition. The calculated monoisotopic mass for C₉H₇NO₃ is 177.04259 Da. uni.lunih.gov HRMS analysis would be expected to yield a mass value very close to this theoretical value, thereby confirming the molecular formula. Common adducts observed in electrospray ionization (ESI) HRMS include the protonated molecule [M+H]⁺ with a calculated m/z of 178.04987 and the sodium adduct [M+Na]⁺ with a calculated m/z of 200.03181. uni.lu
Table 4: Mass Spectrometry Data for this compound
| Ion Type | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₉H₇NO₃ | 177.04259 |
| [M+H]⁺ | C₉H₈NO₃⁺ | 178.04987 |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate non-volatile mixtures. For this compound, TLC can be used to check for the presence of starting materials or byproducts, thus assessing its purity. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.
In the context of reactions involving derivatives of 2(3H)-benzoxazolone, TLC is frequently used for monitoring. researchgate.net A common mobile phase (eluent) for compounds of similar polarity is a mixture of ethyl acetate and a less polar solvent like cyclohexane or hexane. For instance, a system of ethyl acetate/cyclohexane (3:2 v/v) has been used for related structures. researchgate.net The Rf value of this compound would depend on the exact composition of the mobile phase; a more polar solvent system would result in a higher Rf value, while a less polar system would lead to a lower Rf value. Visualization of the spot on the TLC plate is typically achieved under UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound and its derivatives, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
One common derivatization technique is silylation , which involves the replacement of active hydrogen atoms in functional groups (such as -OH and -NH) with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule, thereby increasing its volatility. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. The resulting TMS derivatives of this compound can then be readily analyzed by GC-MS.
The GC component separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a silylated derivative of this compound, characteristic fragments would be expected. For instance, the loss of a methyl group (-CH3) from the TMS moiety would result in a prominent ion at [M-15]+. The molecular ion peak [M]+, corresponding to the mass of the entire derivatized molecule, is also a key feature, although its intensity can vary.
While specific experimental data for the GC-MS analysis of this compound derivatives is not extensively detailed in publicly available literature, the general principles of GC-MS analysis of related heterocyclic compounds can be applied. The table below illustrates hypothetical retention times and key mass spectral fragments for a TMS-derivatized this compound, based on common fragmentation patterns of silylated compounds.
Table 1: Hypothetical GC-MS Data for Trimethylsilyl Derivative of this compound
| Derivative Name | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
|---|---|---|
| 6-Acetyl-3-(trimethylsilyl)-2(3H)-benzoxazolone | 15.2 | 249 [M]+, 234 [M-15]+, 206 [M-43]+, 73 [Si(CH3)3]+ |
It is important to note that the actual retention times and fragmentation patterns would need to be determined experimentally under specific chromatographic conditions.
Elemental Analysis for Purity Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which can then be compared to the theoretically calculated values based on the compound's molecular formula. This comparison is a critical step in confirming the purity of a synthesized compound like this compound.
The molecular formula for this compound is C₉H₇NO₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. A close correlation between the experimentally determined ("found") and the calculated percentages is a strong indicator of the sample's purity. Generally, a deviation of ±0.4% is considered acceptable in academic and industrial research.
In the synthesis of derivatives of this compound, elemental analysis is also routinely performed to confirm the successful modification of the parent molecule. For example, in the synthesis of 3-(Substituted)-6-acetyl-2(3H)-benzoxazolone derivatives, the elemental analysis data would be expected to align with the molecular formula of the newly formed compound.
The following table presents the theoretical elemental composition of this compound and provides a representative example of how experimental data would be presented to confirm its purity.
Table 2: Elemental Analysis Data for this compound (C₉H₇NO₃)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 60.99 | 60.85 |
| Hydrogen (H) | 3.98 | 4.02 |
| Nitrogen (N) | 7.91 | 7.85 |
The close agreement between the calculated and found values in the table above would serve as strong evidence for the high purity of the this compound sample.
Future Directions and Research Gaps
Exploration of Novel Derivatization Pathways and Chemical Space
Current synthetic efforts have predominantly focused on derivatization through Claisen-Schmidt condensation of the 6-acetyl group to form chalcones and through substitutions at the N-3 position of the benzoxazolone ring. researchgate.netnih.gov While fruitful, these methods represent only a fraction of the potential chemical space accessible from this scaffold.
Future research should prioritize the exploration of novel derivatization pathways:
Modification of the Acetyl Group: Beyond forming chalcones, the acetyl moiety can serve as a handle for a variety of chemical transformations. Future work could explore reactions such as reductive amination to introduce diverse amine functionalities, oxidation to a carboxylic acid for further amide or ester coupling, and reactions to form other heterocyclic systems like pyrazoles. researchgate.net
Aromatic Ring Functionalization: The benzene (B151609) ring of the benzoxazolone core is a target for electrophilic substitution reactions. While the initial Friedel-Crafts acylation to produce the 6-acetyl derivative is well-established, further functionalization such as nitration, halogenation, or sulfonation at other positions on the ring remains largely unexplored. researchgate.net These modifications could significantly influence the electronic properties and biological activity of the resulting molecules.
Advanced Synthetic Methodologies: The application of modern synthetic techniques such as microwave-assisted synthesis, flow chemistry, and biocatalysis could accelerate the generation of large and diverse compound libraries. researchgate.net Green chemistry approaches, for instance using urea-hydrogen peroxide for halogenation, can also provide efficient and environmentally benign synthetic routes. researchgate.net
By systematically exploring these pathways, researchers can significantly expand the chemical space around the 6-acetyl-2(3H)-benzoxazolone core, increasing the probability of discovering novel compounds with enhanced potency and selectivity.
Advanced Mechanistic Studies to Elucidate Detailed Pathways
A significant gap in the current body of literature is the lack of in-depth mechanistic studies. Most reports focus on the synthesis and initial biological screening of derivatives, with limited investigation into the underlying chemical and biological mechanisms.
Future research should incorporate:
Reaction Mechanism Studies: For newly developed synthetic pathways, detailed mechanistic investigations using computational modeling (e.g., Density Functional Theory) and experimental kinetic studies are needed. Understanding these mechanisms will allow for better reaction optimization and control over product outcomes.
Biological Mechanism of Action (MoA): For derivatives showing promising biological activity, elucidating the MoA is crucial. For instance, cytotoxic chalcone (B49325) derivatives should be studied to determine if they induce apoptosis, necrosis, or cell cycle arrest, and to identify their specific molecular targets. researchgate.net For compounds that inhibit enzymes like carbonic anhydrase, kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive), and co-crystallization studies could reveal specific binding interactions. researchgate.net
In-depth Investigations of Specific Biological Activities
Derivatives of this compound have been reported to possess a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, analgesic, anticonvulsant, and carbonic anhydrase inhibitory effects. researchgate.netnih.govnih.gov However, many of these findings are from initial screenings. The next phase of research requires more focused and in-depth investigations.
| Derivative Class | Reported Biological Activity | Future Research Focus |
| Chalcones | Cytotoxicity against various cancer cell lines (e.g., MCF-7, MDA-MB-231), Carbonic Anhydrase (hCA I & II) inhibition. researchgate.net | Investigate activity against a broader panel of cancer cell lines, including drug-resistant strains. Elucidate the specific cell death pathways. Determine selectivity for cancer-relevant CA isoforms (e.g., hCA IX and XII). |
| N-Substituted Derivatives | Analgesic and anti-inflammatory effects. nih.gov | Identify specific molecular targets within inflammatory pathways (e.g., COX-1/COX-2, cytokine signaling). Perform in-vivo models of pain and inflammation. |
| Thiazole Conjugates | Antimicrobial activity, particularly against Gram-positive bacteria like Micrococcus luteus. researchgate.netresearchgate.net | Screen against a wider range of pathogenic bacteria and fungi, including multidrug-resistant strains. Investigate the mechanism of antimicrobial action. |
| Sigma Receptor Ligands | Neuroprotective and anticonvulsant properties. nih.gov | Elucidate the specific interactions with sigma-1 and sigma-2 receptor subtypes. Evaluate efficacy in animal models of neurological disorders like epilepsy or neurodegeneration. |
Future studies should aim to move beyond broad activity claims to a precise understanding of how these molecules function at a molecular and cellular level, which is a prerequisite for rational drug design.
Development of this compound Based Drug Candidates
The promising results from initial biological screenings warrant a concerted effort to develop these compounds into viable drug candidates. This requires a systematic process of lead optimization based on Structure-Activity Relationships (SAR).
Key future objectives include:
SAR Studies: For the most promising derivatives, such as the cytotoxic chalcones or analgesic N-acyl compounds, systematic modifications should be made to different parts of the molecule. researchgate.netnih.gov This will help identify the key structural features responsible for activity and selectivity.
Improving "Drug-Like" Properties: Lead optimization must also focus on improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Modifications should aim to enhance solubility, metabolic stability, and oral bioavailability while minimizing potential toxicity.
Computational Drug Design: Molecular docking and dynamics simulations can be employed to predict the binding of derivatives to their biological targets, guiding the synthesis of more potent and selective compounds. researchgate.net
This focused medicinal chemistry effort is essential to transform a promising "hit" compound from a screening campaign into a "lead" candidate suitable for pre-clinical development. nih.gov
Translational Research and Pre-clinical Studies
The vast majority of research on this compound derivatives has been confined to the laboratory (in vitro studies). A critical research gap is the lack of translational and pre-clinical data. To bridge the gap between the bench and the bedside, future research must progress promising lead compounds into in vivo studies.
This entails:
Efficacy in Animal Models: Optimized drug candidates must be evaluated in relevant animal models of human diseases. For example, cytotoxic compounds should be tested in tumor xenograft models, while anti-inflammatory agents should be assessed in models like carrageenan-induced paw edema. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In-vivo studies are necessary to understand how the drug is absorbed, distributed, metabolized, and excreted, and to correlate its concentration in the body with its therapeutic effect.
Preliminary Toxicology: Initial safety and toxicology assessments must be conducted to identify any potential adverse effects and to determine a safe therapeutic window.
Undertaking these pre-clinical studies is a crucial and necessary step to validate the therapeutic potential of this compound derivatives and to determine if they can be advanced into human clinical trials. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 6-acetyl-2(3H)-benzoxazolone, and how is regioselectivity ensured during C-acylation?
- Methodological Answer : The synthesis involves direct acetylation of 2(3H)-benzoxazolone using acetyl chloride in the presence of an AlCl₃-DMF complex. The reaction is regioselective, favoring substitution at the 6-position due to electronic and steric factors. Alternative routes, such as multi-step protocols starting from 2-acetamidophenol, are required for 5-acyl derivatives .
Q. Which analytical techniques are validated for quantifying this compound derivatives, and what parameters are critical for accuracy?
- Methodological Answer : Differential pulse polarography (DPP) in pH 3.00 Britton-Robinson buffer is effective for electrochemical determination via carbonyl group reduction (linear range: 0.2–65 mg/L). Quantitative NMR (qNMR) is also validated for purity assessment, requiring deuterated solvents and internal standards for precision .
Q. How are initial biological activities (e.g., cytotoxicity, antinociception) of this compound derivatives assessed in vitro?
- Methodological Answer : Cytotoxicity is evaluated using the MTT-dye reduction assay on tumor cell lines (e.g., BV-173 leukemia, MCF-7 breast cancer). Antinociceptive activity is tested via carrageenan-induced paw edema and acetic acid writhing models in mice, with peripheral activity inferred by comparing structural analogs .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing 5-acetyl-2(3H)-benzoxazolone derivatives?
- Methodological Answer : Regioselectivity is circumvented via multi-step synthesis starting from 2-acetamidophenol. Cyclization under mild conditions using 1,1′-carbonyldiimidazole improves yields for 5-acetyl derivatives, avoiding competitive 6-substitution pathways .
Q. How can apoptosis induction by this compound derivatives be mechanistically validated in leukemic cells?
- Methodological Answer : Apoptosis is confirmed via a cell death detection ELISA kit to quantify mono-/oligonucleosomal DNA fragmentation. Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays further validate intrinsic/extrinsic apoptotic pathways .
Q. What computational approaches are used to predict interactions between this compound derivatives and therapeutic targets like caspase-3 or clock proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and dynamics simulations (GROMACS) evaluate binding affinities to caspase-3 or CLOCK:BMAL1 complexes. Hydrogen bonding with Arg207 (caspase-3) and hydrophobic interactions with clock protein pockets are critical .
Q. How do substituent modifications at the 3-position of the benzoxazolone scaffold influence pharmacological activity?
- Methodological Answer : Substituents at N3 (e.g., propenoyl, aryl groups) modulate electronic properties, enhancing cytotoxicity or target specificity. Mannich base derivatives show improved apoptotic activity via extrinsic pathways, while bulky groups reduce metabolic instability .
Q. What reaction conditions optimize the synthesis of 6-arylsulphonimidobenzoxazol-2(3H)-ones from 6-arylsulphonamido precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
